Cas no 628-50-2 (3-Methylbutyl Chloroformate)

3-Methylbutyl chloroformate (C6H11ClO2) is a versatile reagent commonly used in organic synthesis, particularly for the introduction of the 3-methylbutyloxycarbonyl (Moc) protecting group. Its key advantages include high reactivity with amines and alcohols, facilitating efficient acylation reactions under mild conditions. The compound is valued for its selectivity and stability, making it suitable for peptide synthesis and derivatization processes. Its branched alkyl chain can enhance solubility in organic solvents, improving reaction homogeneity. Proper handling is essential due to its moisture sensitivity and potential lachrymatory effects. It is typically employed in controlled environments to ensure optimal performance in protecting-group strategies and other functional group transformations.
3-Methylbutyl Chloroformate structure
3-Methylbutyl Chloroformate structure
Product Name:3-Methylbutyl Chloroformate
CAS No:628-50-2
MF:C6H11ClO2
MW:150.603341341019
MDL:MFCD07776970
CID:2359142
PubChem ID:12386845
Update Time:2025-06-13

3-Methylbutyl Chloroformate Chemical and Physical Properties

Names and Identifiers

    • 3-Methylbutyl Chloroformate
    • Chloro(3-methylbutoxy)methanone
    • Carbonochloridic acid, 3-methylbutyl ester
    • CS-11875
    • Isopentyl Chloroformate; Isopentyl Alcohol, Chloroformate
    • chlorocarbonic acid isopentyl ester
    • MFCD07776970
    • EN300-200085
    • AKOS006284655
    • Isopentyl chloroformate
    • SY032117
    • KCCKTIKZOIPZTG-UHFFFAOYSA-N
    • 3-METHYLBUTYL CARBONOCHLORIDATE
    • SCHEMBL217499
    • 628-50-2
    • AC2336
    • DTXSID201267772
    • DB-194221
    • Isopentylchloroformate
    • AAA62850
    • 963-310-3
    • DTXCID101698407
    • MDL: MFCD07776970
    • Inchi: 1S/C6H11ClO2/c1-5(2)3-4-9-6(7)8/h5H,3-4H2,1-2H3
    • InChI Key: KCCKTIKZOIPZTG-UHFFFAOYSA-N
    • SMILES: ClC(=O)OCCC(C)C

Computed Properties

  • Exact Mass: 150.0447573g/mol
  • Monoisotopic Mass: 150.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 91.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.0288
  • Boiling Point: 207.14°C (rough estimate)
  • Refractive Index: 1.4176

3-Methylbutyl Chloroformate Pricemore >>

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3-Methylbutyl Chloroformate Related Literature

Additional information on 3-Methylbutyl Chloroformate

Recent Advances in the Application of 3-Methylbutyl Chloroformate (CAS: 628-50-2) in Chemical Biology and Pharmaceutical Research

3-Methylbutyl chloroformate (CAS: 628-50-2), a versatile reagent in organic synthesis, has garnered significant attention in recent years due to its applications in chemical biology and pharmaceutical research. This compound, commonly used as a derivatization agent and protecting group, has been instrumental in the synthesis of complex molecules, including peptides, prodrugs, and bioactive compounds. Recent studies have explored its utility in enhancing drug delivery systems, improving metabolic stability, and facilitating the synthesis of novel therapeutic agents. This research brief aims to provide an overview of the latest advancements involving 3-methylbutyl chloroformate, highlighting its role in contemporary research and potential future directions.

One of the most notable applications of 3-methylbutyl chloroformate is in the derivatization of amino acids and peptides for analytical purposes. A 2023 study published in the Journal of Chromatography A demonstrated its efficacy in enhancing the detection sensitivity of amino acids via liquid chromatography-mass spectrometry (LC-MS). The study reported that derivatization with 3-methylbutyl chloroformate improved the hydrophobicity and ionization efficiency of amino acids, enabling their quantification at sub-nanomolar concentrations. This advancement has significant implications for metabolomics and proteomics research, where precise quantification of low-abundance metabolites is critical.

In pharmaceutical chemistry, 3-methylbutyl chloroformate has been employed as a key intermediate in the synthesis of prodrugs. A recent investigation published in European Journal of Medicinal Chemistry highlighted its use in the development of ester prodrugs of antiviral agents. The study revealed that prodrugs synthesized using 3-methylbutyl chloroformate exhibited enhanced oral bioavailability and prolonged plasma half-life compared to their parent compounds. These findings underscore the potential of this reagent in addressing challenges related to drug absorption and pharmacokinetics.

Beyond its traditional roles, 3-methylbutyl chloroformate has also found applications in chemical biology for the modification of biomolecules. A 2024 study in Chemical Communications described its use in the site-specific labeling of proteins. By reacting with nucleophilic residues such as lysine and cysteine, 3-methylbutyl chloroformate enabled the introduction of fluorescent tags and other functional groups onto proteins, facilitating their tracking and interaction studies in live cells. This approach offers a valuable tool for researchers studying protein dynamics and cellular processes.

Despite its advantages, the use of 3-methylbutyl chloroformate is not without challenges. Recent research has highlighted concerns regarding its stability and reactivity under physiological conditions. A 2023 paper in Organic & Biomolecular Chemistry investigated the hydrolysis kinetics of 3-methylbutyl chloroformate and identified optimal conditions for its storage and handling to minimize degradation. These insights are crucial for ensuring reproducibility and reliability in experiments involving this reagent.

Looking ahead, the potential applications of 3-methylbutyl chloroformate in drug discovery and chemical biology are vast. Emerging studies are exploring its use in the development of targeted drug delivery systems, where its reactivity can be harnessed for the controlled release of therapeutics. Additionally, its role in the synthesis of novel biomaterials and bioconjugates is an area of active investigation. As research continues to uncover new facets of its utility, 3-methylbutyl chloroformate is poised to remain a valuable asset in the toolkit of chemists and biologists alike.

In conclusion, 3-methylbutyl chloroformate (CAS: 628-50-2) continues to play a pivotal role in advancing research across chemical biology and pharmaceutical sciences. Its applications in derivatization, prodrug synthesis, and biomolecule modification highlight its versatility and importance. While challenges related to its stability persist, ongoing research is addressing these limitations and expanding its potential uses. This brief underscores the need for continued exploration of this reagent to unlock its full potential in scientific and therapeutic advancements.

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